3-[({[3-(Dimethylamino)phenyl]amino}thioxomethyl)amino]thiolane-1,1-dione 3-[({[3-(Dimethylamino)phenyl]amino}thioxomethyl)amino]thiolane-1,1-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC16270759
InChI: InChI=1S/C13H19N3O2S2/c1-16(2)12-5-3-4-10(8-12)14-13(19)15-11-6-7-20(17,18)9-11/h3-5,8,11H,6-7,9H2,1-2H3,(H2,14,15,19)
SMILES:
Molecular Formula: C13H19N3O2S2
Molecular Weight: 313.4 g/mol

3-[({[3-(Dimethylamino)phenyl]amino}thioxomethyl)amino]thiolane-1,1-dione

CAS No.:

Cat. No.: VC16270759

Molecular Formula: C13H19N3O2S2

Molecular Weight: 313.4 g/mol

* For research use only. Not for human or veterinary use.

3-[({[3-(Dimethylamino)phenyl]amino}thioxomethyl)amino]thiolane-1,1-dione -

Specification

Molecular Formula C13H19N3O2S2
Molecular Weight 313.4 g/mol
IUPAC Name 1-[3-(dimethylamino)phenyl]-3-(1,1-dioxothiolan-3-yl)thiourea
Standard InChI InChI=1S/C13H19N3O2S2/c1-16(2)12-5-3-4-10(8-12)14-13(19)15-11-6-7-20(17,18)9-11/h3-5,8,11H,6-7,9H2,1-2H3,(H2,14,15,19)
Standard InChI Key IULGCQCSXCLLHT-UHFFFAOYSA-N
Canonical SMILES CN(C)C1=CC=CC(=C1)NC(=S)NC2CCS(=O)(=O)C2

Introduction

3-[({[3-(Dimethylamino)phenyl]amino}thioxomethyl)amino]thiolane-1,1-dione is a complex organic compound with a molecular formula that reflects its intricate structure and diverse functional groups. It has a molecular weight of approximately 236.35 g/mol and is characterized by the presence of thioxomethyl and thiolane functionalities. This compound has garnered attention for its potential applications in organic synthesis, medicinal chemistry, and pharmacological research.

Structural Features

  • Thiolane Ring: The compound contains a thiolane (tetrahydrothiophene) ring, which contributes to its stability and reactivity.

  • Substituents: The dimethylamino group and thioxomethyl group enhance its chemical reactivity and biological activity.

  • Functional Groups: The combination of amino, thioxo, and thiolane functionalities provides versatility for chemical modifications.

General Synthetic Pathway

The synthesis of 3-[({[3-(Dimethylamino)phenyl]amino}thioxomethyl)amino]thiolane-1,1-dione typically involves multi-step reactions:

  • Precursors: Starting materials include simple aromatic amines and thioxo derivatives.

  • Reaction Steps:

    • Formation of the dimethylaminophenyl group.

    • Introduction of the thioxomethyl functionality through thiation reactions.

    • Cyclization to form the thiolane ring.

Industrial Production

Large-scale synthesis utilizes specialized reactors to ensure optimal temperature and pressure conditions while minimizing by-products. This approach enhances yield and purity.

Reaction Types

The compound exhibits diverse reactivity due to its functional groups:

  • Oxidation: Produces sulfoxides or sulfones.

  • Reduction: Leads to thiol derivatives.

  • Substitution: Generates substituted thiolane derivatives.

Mechanism of Action

The dimethylamino and thioxomethyl groups interact with biological targets such as enzymes or receptors, modulating their activity. The thiolane ring enhances membrane permeability, making it a promising candidate for drug development.

Medicinal Chemistry

The compound's ability to bind to biological targets positions it as a potential pharmacological agent for:

  • Enzyme inhibition

  • Receptor modulation

Organic Synthesis

It serves as a versatile intermediate in the synthesis of complex molecules due to its reactive functional groups.

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